5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE
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Overview
Description
5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Attachment of the Methylphenyl and Nitrophenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death. The anti-inflammatory effects may result from the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to 5-CHLORO-4-(4-METHYLBENZENESULFONYL)-2-[(4-NITROPHENYL)METHANESULFONYL]-1,3-THIAZOLE include other thiazole derivatives with varying substituents. Some examples are:
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds have shown dual antimicrobial and anti-inflammatory activities.
Benzimidazole Derivatives: Known for their antimicrobial properties, these compounds share structural similarities with thiazoles and are used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O6S3/c1-11-2-8-14(9-3-11)29(25,26)16-15(18)27-17(19-16)28(23,24)10-12-4-6-13(7-5-12)20(21)22/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKBGSFFYXBRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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